4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one
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Overview
Description
4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (80-150°C)
Catalysts: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride
Solvents: Polar solvents like ethanol or acetic acid
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction may produce various hydrogenated quinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound and its derivatives have shown promise in various studies. They may exhibit antimicrobial, antiviral, and anticancer activities, making them valuable in drug discovery and development.
Medicine
In medicine, this compound derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the hydroxyl and hydrogenated features.
4-Hydroxyquinoline: Similar but without the hydrogenated ring system.
Hexahydroquinoline: Similar but without the hydroxyl group.
Uniqueness
4-Hydroxy-4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-one is unique due to its combination of a hydroxyl group and a partially hydrogenated quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13NO2 |
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Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-hydroxy-4a,5,6,7,8,8a-hexahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H13NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h5-7,11H,1-4H2,(H,10,12) |
InChI Key |
OBUGXPZBLVAMST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=CC(=O)N2)O |
Origin of Product |
United States |
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